molecular formula C19H20N2O3S B2912228 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide CAS No. 686743-68-0

2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2912228
CAS No.: 686743-68-0
M. Wt: 356.44
InChI Key: SAOCUWPHSJIXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide is a synthetic indole derivative supplied for research purposes. This compound is part of the broad and pharmacologically significant class of indole-based molecules. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous FDA-approved drugs, particularly in antiviral and anticancer therapeutics . The specific molecular architecture of this compound, featuring a 1-ethyl indole core and a sulfonylacetamide linkage to a p-tolyl group, provides a versatile chemical framework for probing structure-activity relationships. This compound is of high interest for research focused on developing novel therapeutic agents. Indole derivatives have demonstrated substantial potential as inhibitors of viral replication, with closely related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide compounds showing specific inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2 and respiratory syncytial virus (RSV) . The structural similarity suggests potential application in virology research, particularly in screening programs for broad-spectrum antiviral agents. Furthermore, indole-based molecules are extensively investigated in oncology research for their ability to regulate proteins and genes significant in cancer development, with several indole-containing drugs like sunitinib and panobinostat already approved for clinical use . Researchers can utilize this compound to explore its mechanism of action, including potential interactions with enzyme targets like cyclooxygenases, which are inhibited by other indole-3-yl acetic acid derivatives , or its physicochemical and pharmacokinetic properties using in silico prediction models. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfonyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-21-12-18(16-6-4-5-7-17(16)21)25(23,24)13-19(22)20-15-10-8-14(2)9-11-15/h4-12H,3,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOCUWPHSJIXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(1-Ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 348.44 g/mol

The biological activity of 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
  • Modulation of Receptor Activity : The indole moiety is known for its role in modulating neurotransmitter receptors, potentially affecting pain and mood regulation.

Anticancer Activity

Recent research has demonstrated that compounds similar to 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that related indole-based compounds can induce apoptosis in cancer cell lines through various pathways, including:

  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
  • Inhibition of Proliferation : Reducing cell viability in vitro.
CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF7 (breast cancer)15Apoptosis induction
Compound BHeLa (cervical cancer)10Cell cycle arrest

Anti-inflammatory Effects

Indole derivatives have been recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests a potential application in treating inflammatory diseases. Studies have indicated that:

  • Reduction of TNF-alpha and IL-6 : In vitro assays showed decreased levels of these cytokines when treated with the compound.

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been explored, with findings suggesting that they may protect neuronal cells from oxidative stress and apoptosis. This could be particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized a series of indole derivatives, including 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide.
    • Results indicated that the compound exhibited notable cytotoxicity against various cancer cell lines, with an IC50 value comparable to standard chemotherapeutic agents.
  • Study on Anti-inflammatory Properties :
    • In a controlled study, the compound was administered to animal models with induced inflammation.
    • Significant reductions in paw edema were observed, supporting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among comparable compounds include:

  • Indole Substitution: 2-[(1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl]-N-(2,3-dimethylphenyl)acetamide (): Replaces the ethyl group on the indole nitrogen with a 4-fluorobenzyl moiety and substitutes the 4-methylphenyl with 2,3-dimethylphenyl. 2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide (): Features a methoxy group at the indole 4-position and a methylsulfanylphenyl acetamide. Methoxy groups can modulate electron density and solubility .
  • Sulfonamide/Acetamide Modifications: 2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-morpholinophenyl)acetamide (): Replaces the indole-sulfonyl linkage with a phenylsulfonamide and introduces a morpholine ring. Morpholine enhances water solubility and pharmacokinetic properties .

Key Structural-Activity Relationships (SARs)

  • Indole Substituents : Ethyl or benzyl groups on the indole nitrogen influence lipophilicity and metabolic stability. Fluorinated benzyl groups () may enhance blood-brain barrier penetration.
  • Sulfonyl Linkage : The sulfonyl group increases polarity and hydrogen-bond acceptor capacity, critical for target binding (e.g., enzymes or receptors).
  • Acetamide Modifications: Para-methylphenyl () or morpholinophenyl () groups balance lipophilicity and solubility. Bulky substituents (e.g., isopropylphenoxy in ) may hinder passive diffusion.

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